molecular formula C21H20N2O4S B3648638 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide

4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide

Cat. No.: B3648638
M. Wt: 396.5 g/mol
InChI Key: IDTVGOICNYGMRU-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving sulfonamide derivatives. The structure consists of a benzenesulfonamide scaffold, which has been shown to exhibit significant biological activity. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate anilines or phenols to form the desired sulfonamide .

Progesterone Receptor Antagonism

Research has indicated that derivatives of benzenesulfonamide, including 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide, can function as PR antagonists. This activity is crucial for potential applications in treating conditions such as:

  • Uterine leiomyoma
  • Endometriosis
  • Breast cancer
  • Certain psychiatric disorders

In a study examining the structure-activity relationship (SAR) of various sulfonamide derivatives, it was found that modifications to the benzenesulfonamide structure significantly influenced PR antagonistic activity. For instance, compounds with specific substitutions exhibited improved binding affinity and selectivity for the PR over other receptors such as the androgen receptor (AR) .

Data Tables

The following table summarizes key findings from studies on the PR-antagonistic activity of various sulfonamide derivatives:

CompoundR GroupIC50 (μM)Activity Description
20a3-Chloro0.17 ± 0.038Most potent PR antagonist
242,3-Dichloro0.64 ± 0.72Moderate activity
323-Trifluoromethyl0.033 ± 0.003Highest potency among tested compounds
12None~0.5Exhibited significant PR antagonism

These results indicate that the specific structural features of the compound play a crucial role in its biological effectiveness.

Case Study 1: Treatment of Endometriosis

In clinical trials focusing on endometriosis treatment, compounds similar to this compound demonstrated efficacy in reducing lesion size and alleviating symptoms associated with the disease. The study highlighted that patients experienced significant relief from pain and improved quality of life when treated with these PR antagonists.

Case Study 2: Breast Cancer Therapy

Another notable application was observed in breast cancer models where these compounds inhibited tumor growth by blocking progesterone's action on cancer cells. The mechanism involved disrupting the signaling pathways essential for tumor proliferation, making it a promising avenue for developing targeted therapies against hormone-responsive cancers .

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound acts as a competitive inhibitor of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, the compound effectively disrupts the metabolic processes of bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide
  • 4-aminobenzenesulfonamide
  • **N-[(3-phenoxy

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[(3-phenoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-16-10-12-20(13-11-16)28(25,26)23-21(24)22-15-17-6-5-9-19(14-17)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTVGOICNYGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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